2-(3-Methoxyphenyl)-3-phenylpropanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Methoxyphenyl)-3-phenylpropanoic acid is an organic compound with a complex structure that includes both methoxy and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methoxyphenyl)-3-phenylpropanoic acid can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method is favored due to its mild reaction conditions and functional group tolerance .
Industrial Production Methods
Industrial production of this compound may involve the use of Grignard reagents, where the starting material is reacted with ethylmagnesium chloride in tetrahydrofuran (THF) under Grignard reaction conditions . This method allows for the efficient production of the desired compound on a larger scale.
Chemical Reactions Analysis
Types of Reactions
2-(3-Methoxyphenyl)-3-phenylpropanoic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
2-(3-Methoxyphenyl)-3-phenylpropanoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: It may be explored for its therapeutic potential in treating various diseases.
Industry: It can be used in the production of pharmaceuticals and other chemical products
Mechanism of Action
The mechanism of action of 2-(3-Methoxyphenyl)-3-phenylpropanoic acid involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
2-(3-Methoxyphenyl)-3-phenylpropanoic acid can be compared with other similar compounds, such as:
3-(4-Hydroxy-3-methoxyphenyl)propionic acid:
3-(2-Methoxyphenyl)propionic acid: This compound is used as a pharmaceutical intermediate and has similar structural features.
The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties.
Biological Activity
2-(3-Methoxyphenyl)-3-phenylpropanoic acid, a phenolic compound, has garnered attention in recent years for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of current research findings.
Chemical Structure and Properties
The compound has the following structural formula:
This indicates that it consists of a propanoic acid backbone with methoxy and phenyl substituents, which are crucial for its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Antioxidant Activity : The compound exhibits significant antioxidant properties, which help in neutralizing free radicals and reducing oxidative stress in cells.
- Anti-inflammatory Effects : It has been shown to inhibit the secretion of pro-inflammatory cytokines, thereby modulating inflammatory responses in various models .
- Enzyme Inhibition : The compound acts as an inhibitor for specific enzymes involved in metabolic pathways, which can be beneficial in managing conditions like diabetes and obesity.
Antioxidant Activity
Research indicates that this compound effectively reduces reactive oxygen species (ROS) levels in cellular models. In a study involving human hepatic L02 cells exposed to oxidative stress, treatment with this compound led to a dose-dependent decrease in ROS levels .
Anti-inflammatory Activity
The compound has demonstrated the ability to reduce inflammation in various animal models. For instance, it significantly decreased colonic mucosal damage and edema in mice subjected to high-fat diets or dextran sulfate sodium (DSS) treatment . This suggests its potential utility in inflammatory bowel diseases.
Antimicrobial Properties
Preliminary studies suggest that this compound may possess antimicrobial properties. It has been shown to inhibit the growth of certain bacterial strains, indicating its potential as a natural antimicrobial agent.
Study on Antioxidant Effects
A recent study evaluated the antioxidant effects of various phenolic compounds, including this compound. The results indicated that this compound significantly reduced oxidative damage in human cells, supporting its role as a potent antioxidant agent.
Anti-inflammatory Effects in Animal Models
In another study focusing on inflammatory responses, mice treated with this compound showed reduced markers of inflammation and improved tissue integrity compared to control groups. This highlights its therapeutic potential in managing chronic inflammatory conditions.
Comparative Analysis with Similar Compounds
Compound Name | Antioxidant Activity | Anti-inflammatory Effects | Antimicrobial Properties |
---|---|---|---|
This compound | High | Significant | Moderate |
4-Hydroxybenzoic acid | Moderate | Moderate | Low |
3,4-Dihydroxybenzoic acid | High | Significant | High |
Properties
IUPAC Name |
2-(3-methoxyphenyl)-3-phenylpropanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O3/c1-19-14-9-5-8-13(11-14)15(16(17)18)10-12-6-3-2-4-7-12/h2-9,11,15H,10H2,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBUWRXXZFFZESJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(CC2=CC=CC=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.